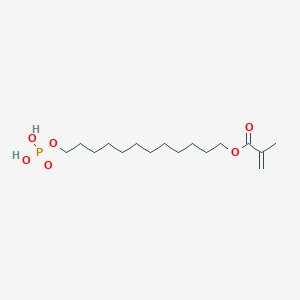
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate is a phosphate-containing methacrylate modified monomer. It is known for its improved long-term bonding performance and is often used as an adhesion promoter in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate involves the reaction of 2-methylprop-2-enoic acid with a dodecyl alcohol derivative in the presence of a phosphoric acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50°C to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the phosphonooxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed in substitution reactions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis to enhance adhesion properties.
Biology: Investigated for its potential in biomaterials and drug delivery systems.
Medicine: Explored for its use in dental applications as an adhesion promoter.
Industry: Utilized in coatings, adhesives, and sealants to improve bonding performance.
Mechanism of Action
The mechanism of action of 12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate involves its ability to form strong covalent bonds with various substrates. The phosphate group interacts with metal ions or hydroxyl groups on surfaces, enhancing adhesion. The methacrylate group undergoes polymerization, forming a robust network that contributes to the compound’s adhesive properties .
Comparison with Similar Compounds
Similar Compounds
- Dodecyl 2-methylprop-2-enoate
- Hexadecyl 2-methylprop-2-enoate
- Methyl 2-methylprop-2-enoate
- Octadecyl 2-methylprop-2-enoate
- Tetradecyl 2-methylprop-2-enoate
Uniqueness
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate stands out due to its phosphate group, which significantly enhances its adhesion properties compared to similar compounds. This unique feature makes it particularly valuable in applications requiring strong and durable bonding .
Properties
CAS No. |
85590-02-9 |
|---|---|
Molecular Formula |
C16H31O6P |
Molecular Weight |
350.39 g/mol |
IUPAC Name |
12-phosphonooxydodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H31O6P/c1-15(2)16(17)21-13-11-9-7-5-3-4-6-8-10-12-14-22-23(18,19)20/h1,3-14H2,2H3,(H2,18,19,20) |
InChI Key |
AHHIUZANWCTSDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















